molecular formula C20H21BrN2O B4106275 2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one

2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one

Cat. No.: B4106275
M. Wt: 385.3 g/mol
InChI Key: PLRUFJPPMTZOML-UHFFFAOYSA-N
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Description

2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural novelty.

Chemical Reactions Analysis

2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent, given its ability to interact with biological macromolecules.

    Industry: It finds applications in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-anilino-1-(4-bromophenyl)-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O/c21-16-11-9-15(10-12-16)18-20(13-5-2-6-14-20)19(24)23(18)22-17-7-3-1-4-8-17/h1,3-4,7-12,18,22H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRUFJPPMTZOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(N(C2=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 2
2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 3
2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 4
2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 5
2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 6
2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one

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